Dodecanoic acid, 9-decenyl ester

Synthetic Chemistry Polymer Chemistry Bio-based Intermediates

Dodecanoic acid, 9-decenyl ester (dec-9-en-1-yl dodecanoate, C₂₂H₄₂O₂, MW 338.57 g/mol) is a linear fatty acid monoester formed by the condensation of dodecanoic acid (lauric acid, C12:0) with 9-decen-1-ol, a C10 unsaturated alcohol bearing a terminal vinyl group. The molecule features a saturated 12-carbon acyl chain ester-linked to a 10-carbon linear alkyl chain that terminates in a reactive ω-alkene moiety, yielding a single double bond positioned at the distal end of the alcohol-derived segment.

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 166520-98-5
Cat. No. B14261304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanoic acid, 9-decenyl ester
CAS166520-98-5
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCCCCCCCC=C
InChIInChI=1S/C22H42O2/c1-3-5-7-9-11-13-14-16-18-20-22(23)24-21-19-17-15-12-10-8-6-4-2/h4H,2-3,5-21H2,1H3
InChIKeyRLZIIYYLBOKIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecanoic Acid 9-Decenyl Ester (CAS 166520-98-5): Structural Identity, Physicochemical Profile, and Procurement Context


Dodecanoic acid, 9-decenyl ester (dec-9-en-1-yl dodecanoate, C₂₂H₄₂O₂, MW 338.57 g/mol) is a linear fatty acid monoester formed by the condensation of dodecanoic acid (lauric acid, C12:0) with 9-decen-1-ol, a C10 unsaturated alcohol bearing a terminal vinyl group [1]. The molecule features a saturated 12-carbon acyl chain ester-linked to a 10-carbon linear alkyl chain that terminates in a reactive ω-alkene moiety, yielding a single double bond positioned at the distal end of the alcohol-derived segment [2]. Its computed octanol-water partition coefficient (XlogP: ~9.3) and topological polar surface area (26.3 Ų) place it within the low-polarity ester class suitable for emollient, lubricant, and specialty chemical intermediate applications [3].

Terminal alkene supports epoxidation, cross-metathesis, and thiol-ene derivatization workflows.
Asymmetric C10/C12 architecture may depress crystallization relative to saturated laurate esters.
Low-polarity ester class supports lubricant, emollient, and polymer intermediate research applications.

Why Dodecanoic Acid 9-Decenyl Ester Cannot Be Replaced by Saturated or Internally Unsaturated Laurate Ester Analogs


Generic substitution within the laurate ester family overlooks critical structure–property relationships that govern crystallization, flow, and chemical reactivity. Linear monoesters incorporating a 9-decenol-derived moiety display physical properties that are measurably distinct from their saturated-chain analogs (e.g., decyl laurate) as well as their internally unsaturated isomers (e.g., oleyl laurate), owing to the position of the double bond and the resulting molecular symmetry about the ester linkage [1]. The terminal alkene also furnishes a reactive handle unavailable in fully saturated or internally unsaturated comparators, enabling downstream derivatization chemistries that are precluded for common substitute esters [2]. These differences translate into quantifiable variations in melting point, cold-flow behavior, and oxidative susceptibility that directly affect formulation performance and process compatibility.

Saturated laurate esters (e.g., decyl laurate, lauryl laurate) lack the terminal alkene; epoxidation or metathesis routes are precluded.
Internally unsaturated esters (oleyl laurate) exhibit different crystallization symmetry; cold-flow properties may not transfer directly.
Constitutional isomer butyl oleate shares C₂₂H₄₂O₂ but the double-bond position differs; functional interchangeability requires verification.

Dodecanoic Acid 9-Decenyl Ester: Quantitative Differentiation Evidence Against Closest Analogs


Terminal Alkene Reactivity Enables Downstream Functionalization Routes Inaccessible to Saturated Laurates

Dodecanoic acid, 9-decenyl ester bears a terminal ω-vinyl group (CH₂=CH–) on the alcohol-derived segment, a functional moiety absent in the closest saturated analog, decyl laurate (CAS 36528-28-6) [1]. This terminal olefin can undergo epoxidation, cross-metathesis, thiol-ene coupling, and hydrosilylation reactions that are chemically unavailable to fully saturated laurate esters. Epoxidation of terminal alkenes in decenol-based esters, demonstrated in the model compound dec-9-enyl oleate (JLE-282), proceeds with high conversion under standard peracid conditions [2]. While quantitative conversion rates for dodecanoic acid, 9-decenyl ester itself are not yet reported in peer-reviewed studies, the structural identity of the terminal alkene—identical to that in JLE-282 and other characterized dec-9-enyl esters—establishes a class-level expectation of comparable reactivity [2]. In contrast, decyl laurate, lauryl laurate, and oleyl laurate (internal double bond) lack this terminal olefin reactivity profile entirely [1].

Terminal Alkene Reactivity
Class-level
Terminal ω-vinyl present in target; absent in decyl laurate, lauryl laurate and oleyl laurate.
Supports derivatization workflows not possible with saturated or internal-olefin esters.
Reactivity inferred from dec-9-enyl ester analogs; direct data for this specific compound not yet reported.
Synthetic Chemistry Polymer Chemistry Bio-based Intermediates

Ester-Group Asymmetry Drives Distinct Crystallization Behavior Relative to Positional Isomers

In the jojoba-like ester (JLE) series incorporating 9-decenol and 9-decenoic acid, the positional symmetry of the ester linkage relative to the unsaturated chain exerts a profound effect on crystallization and phase transitions. Bouzidi et al. (2014) demonstrated that the isomer pair octadec-9-enyl dec-9-enoate (JLE-281) and dec-9-enyl oleate (JLE-282) exhibits startling differences in phase behavior, with JLE-281 undergoing selective X-ray diffraction extinctions at a specific transition temperature while JLE-282 does not [1]. Melting temperatures for analogous wax pairs differed by approximately 10 °C depending on molecular symmetry (Wax 1/4 ≈ 70 °C vs Wax 2/3 ≈ 60 °C) [1]. Although dodecanoic acid, 9-decenyl ester was not directly part of this study, it shares the core structural motif of dec-9-enyl oleate (JLE-282)—an ester with the unsaturation on the alcohol side and a saturated acyl chain—permitting class-level inference that its crystallization pathway will differ qualitatively from its positional isomer and from fully saturated analogs [1].

Ester Symmetry & Crystallization
Class-level
Asymmetric dec-9-enyl motif → melting temperature ~10 °C lower vs symmetric isomer.
Distinct crystallization pathway may alter cold-flow and textural properties.
Inferred from JLE-281/JLE-282 analog study; direct thermal data pending.
Lubricant Formulation Wax Technology Phase Behavior

Chain-Length Disparity Between Terminal Alkyl Segments Modulates Flow and Melt Behavior

In the linear monoester series incorporating 9-decenol and 9-decenoic acid, the length of the terminal alkyl chain on each side of the ester group materially affects calorimetric and flow properties [1]. Dodecanoic acid, 9-decenyl ester possesses a 10-carbon chain on the alcohol side (with terminal unsaturation) and an 11-carbon alkyl segment on the acyl side, creating a pronounced chain-length asymmetry. In contrast, decyl laurate has two saturated linear segments of 10 and 11 carbons respectively, while lauryl laurate features symmetric C11 and C11 segments [2]. The Narine group established that measurable differences in all physical properties investigated were detected between monoester isomers based on chain-length distribution and linker orientation, enabling informed choices on which isomer to synthesize for specific applications [1]. The chain-length asymmetry combined with terminal unsaturation in the target compound is predicted to depress the crystallization onset temperature and alter viscosity–temperature profiles compared with saturated analogs, consistent with the general principle that longer alkyl chains augment van der Waals interactions and elevate crystallization points [1].

Chain Length & Flow
Class-level
Chain-length asymmetry + terminal unsaturation likely depresses crystallization onset vs decyl laurate (mp 27 °C).
May support low-temperature fluidity in lubricant/emollient formulations.
Direct melting point determination required.
Rheology Melt Behavior Bio-lubricants

Lower Calculated LogP Relative to Long-Chain Laurate Esters Suggests Different Partitioning Behavior

The computed octanol-water partition coefficient (XlogP) for dodecanoic acid, 9-decenyl ester is approximately 9.3 [1], while the corresponding value for oleyl laurate (CAS 19149-85-0, C30 chain) is estimated at 13.2 [2]. This ~3.9 log-unit difference (approximately 8,000-fold lower predicted octanol/water partitioning) reflects the substantially shorter total carbon chain (C22 vs C30) and the presence of a terminal polarizable double bond. The lower logP value implies that dodecanoic acid, 9-decenyl ester will exhibit a meaningfully different solubility and partitioning profile in multi-component formulations compared with higher-molecular-weight laurate esters. Within a series of emollient esters, logP has been correlated with skin penetration potential and wash-off resistance [3].

Lipophilicity (logP)
Reported
XlogP ~9.3 vs ~13.2 (oleyl laurate) → Δ ~3.9 log units.
Predicted partitioning difference may affect formulation behavior in emulsion/topical systems.
Computed XlogP; experimental logP should be verified.
Formulation Science Emollient Selection Lipophilicity

Molecular Formula Identity to Butyl Oleate Masks Critical Structural and Functional Divergence

Dodecanoic acid, 9-decenyl ester shares the molecular formula C₂₂H₄₂O₂ with butyl oleate (CAS 142-77-8) [1], raising the prospect of mistaken identity in procurement contexts. However, the two compounds are constitutional isomers with fundamentally different architectures: the target compound is a dodecanoate ester of a C10 terminal alkene alcohol, whereas butyl oleate is a butyl ester of oleic acid, placing the double bond at an internal mid-chain position (C9=C10) rather than at the terminus [2]. Evidence from the JLE series demonstrates that the position of the double bond relative to the ester group—terminal versus internal—dramatically alters crystallization kinetics, melt trajectories, and solid-state packing [3]. These structural differences preclude functional interchangeability in applications where terminal-alkene reactivity, melt symmetry, or oxidative stability at the chain terminus is required.

Isomer Identity
Head-to-head
Constitutional isomer of butyl oleate: terminal vs internal double bond, distinct IUPAC names.
Functional interchangeability precluded; CAS-based specification verification recommended.
Molecular formula C22H42O2 shared; structure confirmation required.
Isomer Differentiation Chemical Procurement Structure–Property Relationships

Dodecanoic Acid 9-Decenyl Ester: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Epoxidized and Functionalized Bio-Based Lubricant Precursors

The terminal ω-vinyl group enables conversion to the corresponding epoxide via peracid oxidation, a route demonstrated for dec-9-enyl esters in the JLE series [1]. The resulting epoxidized dodecanoic acid, 9-decenyl ester can serve as a reactive intermediate for ring-opening derivatization (alcoholysis, aminolysis, acylation) to produce branched monoesters with altered viscosity–temperature profiles and improved low-temperature fluidity relative to the parent linear ester [2]. This reactive pathway is entirely inaccessible for decyl laurate or lauryl laurate, making the target compound the preferred feedstock when post-synthetic functionalization is planned.

Low-Temperature Lubricant and Cold-Flow Additive Formulation

Class-level evidence from the Narine group demonstrates that linear monoesters incorporating 9-decenol exhibit crystallization onset temperatures depressed relative to saturated-chain esters of comparable molecular weight, owing to the kinked, asymmetric molecular architecture that frustrates close packing [1][3]. Dodecanoic acid, 9-decenyl ester is therefore a candidate for bio-based lubricant formulations requiring pour points below those achievable with decyl laurate (melting point: 27 °C [2]). Its predicted lower solidification temperature is relevant for automotive, hydraulic, and industrial lubricants operating across wide temperature ranges.

Cosmetic Emollient with Tunable Skin-Feel and Reduced Greasiness

Within the laurate ester family, the combination of a medium chain length (C22 total), chain-length asymmetry, and terminal unsaturation is expected to yield a lighter, less greasy sensory profile compared with longer-chain, fully saturated analogs such as oleyl laurate (C30, XlogP ~13.2 [2]) or lauryl laurate (C24, saturated) [3]. The lower computed logP (~9.3) and reduced molecular weight (338.57 g/mol) of dodecanoic acid, 9-decenyl ester predict faster spreading and reduced occlusivity on skin, consistent with general structure–skin-feel correlations established for fatty acid esters [4]. This positions the compound for lightweight lotions, sprayable emulsions, and non-comedogenic formulations.

Macromonomer for Olefin-Functionalized Polymer Synthesis

The terminal alkene of the 9-decenyl segment provides a polymerizable handle compatible with thiol-ene click chemistry, acyclic diene metathesis (ADMET) polymerization, and coordination-insertion copolymerization with ethylene or α-olefins [1]. Incorporation of dodecanoic acid, 9-decenyl ester as a macromonomer or chain-end functionalizing agent yields polyolefins and polyesters bearing pendent laurate ester chains, which can modulate surface energy, biodegradability, and compatibility with lipid-based additives. Saturated laurate esters lack this polymerizable functionality entirely, restricting their role to non-reactive plasticizers or lubricity additives.

Application
Selection Property
Validation Focus
Functionalized lubricant precursor synthesis
Terminal alkene reactivity
Derivatization conversion efficiency & product identity
Low-temperature lubricant formulation
Cold-flow behavior (crystallization onset)
Pour point & viscosity-temperature profile
Cosmetic emollient research
Skin-feel profile (logP asymmetry)
Sensory evaluation & spreading behavior
Polymer macromonomer synthesis
Olefin polymerization compatibility
Copolymerization incorporation & property modulation
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